Dead-End Metabolic Fate vs. Oleic Acid: No Detectable Desaturation/Elongation Products in Rat Liver
In a controlled rat feeding study directly comparing petroselinic acid (Δ6-cis-18:1) and oleic acid (Δ9-cis-18:1) supplied as dietary triacylglycerols, petroselinic acid yielded no detectable desaturation/chain elongation products in liver lipids, whereas oleic acid produced distinctly measurable levels of Mead's acid (Δ5,8,11-all cis-eicosatrienoic acid, n-9 20:3) [1]. Additionally, dietary petroselinic acid inhibited desaturation/chain elongation of linoleic acid, resulting in reduced arachidonic acid levels in liver lipids—a metabolic interference not observed with oleic acid under the same conditions [1]. The differential metabolic routing is a direct consequence of the Δ6 double bond position.
| Evidence Dimension | Presence of desaturation/chain elongation products in rat liver lipids after dietary intake |
|---|---|
| Target Compound Data | Desaturation/chain elongation products of petroselinic acid: not detectable |
| Comparator Or Baseline | Oleic acid (Δ9-cis-18:1): distinctly detectable proportions of Mead's acid (Δ5,8,11-all cis-eicosatrienoic acid, n-9 20:3) |
| Quantified Difference | Qualitative categorical difference: detectable vs. non-detectable metabolic products; additionally, petroselinic acid suppressed arachidonic acid levels via inhibition of linoleic acid desaturation/chain elongation |
| Conditions | Male Wistar rats fed isocaloric diets containing triacylglycerols rich in petroselinic acid (coriander oil) or oleic acid (high-oleic sunflower oil); liver lipid analysis |
Why This Matters
For researchers studying fatty acid metabolism, desaturase pathway inhibition, or arachidonic acid cascade modulation, petroselinic acid provides a unique tool that oleic acid cannot substitute because it produces a fundamentally different metabolic fate—a dead-end metabolite profile.
- [1] Weber, N., et al. (1997). Metabolism of dietary petroselinic acid: a dead-end metabolite of desaturation/chain elongation reactions. Nutrition Research, 17(1), 89–97. DOI: 10.1016/S0271-5317(96)00235-7 View Source
